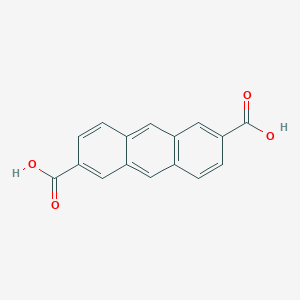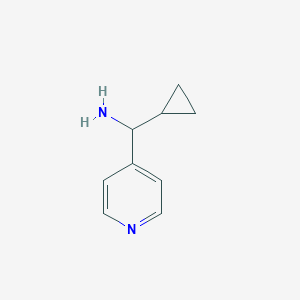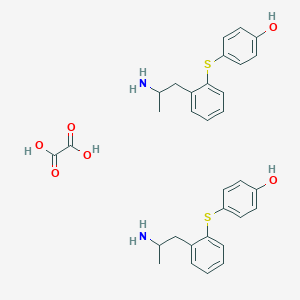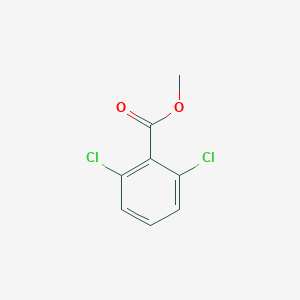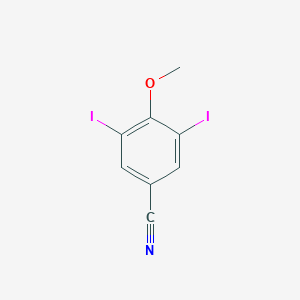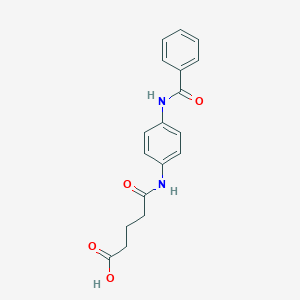
5-(4-Benzamidoanilino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Benzamidoanilino)-5-oxopentanoic acid, commonly known as BAP, is a synthetic peptide that has been extensively studied for its potential applications in scientific research. It is a derivative of the natural amino acid proline, and its unique chemical structure makes it a valuable tool for investigating various biological processes.
Mécanisme D'action
BAP is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to interact with a number of proteins involved in cell growth and differentiation, including the mammalian target of rapamycin (mTOR) and the extracellular signal-regulated kinase (ERK) pathway. BAP may also have direct effects on DNA replication and gene expression, although the precise mechanisms are not yet fully understood.
Effets Biochimiques Et Physiologiques
BAP has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to stimulate cell proliferation and inhibit apoptosis in certain types of cancer cells, and may also have anti-inflammatory and antioxidant properties. BAP has also been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes, suggesting that it may have potential as a therapeutic agent for this condition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of BAP is its versatility as a research tool. Its unique chemical structure makes it a valuable tool for investigating a wide range of biological processes, and it can be easily synthesized in a laboratory setting. However, like any research tool, BAP has its limitations. Its effects may be variable depending on the specific cell type or tissue being studied, and its use may be limited by factors such as toxicity or poor solubility.
Orientations Futures
There are many potential future directions for research on BAP. One promising area of investigation is its potential as a therapeutic agent for cancer and other diseases. Other directions for research may include investigating its effects on specific signaling pathways or enzymes, or exploring its potential as a tool for studying protein synthesis or DNA replication. Additionally, further studies may be needed to fully understand the mechanisms of action of BAP and its potential limitations as a research tool.
Méthodes De Synthèse
BAP is typically synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides in a laboratory setting. This involves building the peptide chain one amino acid at a time, using a solid support to anchor the growing chain. BAP can also be synthesized using solution-phase peptide synthesis, which involves dissolving the starting materials in solution and allowing them to react under controlled conditions.
Applications De Recherche Scientifique
BAP has a wide range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been studied for its effects on various biological processes, including cell proliferation, apoptosis, and protein synthesis. BAP has also been investigated as a potential therapeutic agent for a variety of conditions, including cancer, diabetes, and neurodegenerative diseases.
Propriétés
Numéro CAS |
134485-49-7 |
|---|---|
Nom du produit |
5-(4-Benzamidoanilino)-5-oxopentanoic acid |
Formule moléculaire |
C18H18N2O4 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
5-(4-benzamidoanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C18H18N2O4/c21-16(7-4-8-17(22)23)19-14-9-11-15(12-10-14)20-18(24)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,19,21)(H,20,24)(H,22,23) |
Clé InChI |
JRPKKIZMGDELLO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Synonymes |
PENTANOIC ACID, 5-[[4-(BENZOYLAMINO)PHENYL]AMINO]-5-OXO- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





